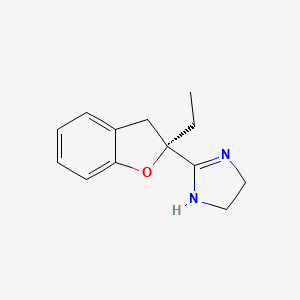

Efaroxan, (S)-

Description

BenchChem offers high-quality Efaroxan, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Efaroxan, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

143249-86-9 |

|---|---|

Molecular Formula |

C13H16N2O |

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-[(2S)-2-ethyl-3H-1-benzofuran-2-yl]-4,5-dihydro-1H-imidazole |

InChI |

InChI=1S/C13H16N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-6H,2,7-9H2,1H3,(H,14,15)/t13-/m0/s1 |

InChI Key |

RATZLMXRALDSJW-ZDUSSCGKSA-N |

Isomeric SMILES |

CC[C@]1(CC2=CC=CC=C2O1)C3=NCCN3 |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NCCN3 |

Origin of Product |

United States |

Origin and Early Investigations of the Efaroxan Chemical Class

The development of efaroxan (B1214185) is rooted in the exploration of compounds that interact with adrenergic receptors, specifically the α2-adrenoceptors. Early research in the 1980s focused on modifying the 1,4-benzodioxan ring system to understand its effects on α-adrenoceptor activity. focusbiomolecules.com This line of inquiry led to the synthesis and characterization of efaroxan, identified as a potent and selective α2-adrenoceptor antagonist. medchemexpress.cn

Initial studies revealed that efaroxan, with the chemical name 2-(2-Ethyl-2,3-dihydro-2-benzofuranyl)-4,5-dihydro-1H-imidazole hydrochloride, demonstrated a high affinity for α2-adrenoceptors. focusbiomolecules.com Further investigations delineated its stereospecificity, with the (+)-enantiomer, later confirmed to have the (S) configuration, being the more active form. researchgate.netresearchgate.net This discovery was a key step in understanding the structure-activity relationship of this class of compounds.

Evolution of Research on Imidazoline Receptors and Alpha 2 Adrenoceptors

The scientific journey of efaroxan (B1214185) is intertwined with the evolving understanding of two distinct but related receptor systems: the alpha-2 (α2) adrenoceptors and the imidazoline (B1206853) receptors.

Initially, adrenergic receptors were broadly classified as either alpha or beta. nih.gov Further research led to the subclassification of alpha-receptors into α1 and α2, largely based on their differential responses to antagonists like prazosin (B1663645) and yohimbine (B192690). nih.govresearchgate.net The α2-adrenoceptors themselves were later found to comprise three subtypes: α2A, α2B, and α2C. nih.govbiologists.com Efaroxan emerged as a highly selective antagonist for α2-adrenoceptors, contributing to the characterization of these receptor subtypes. medchemexpress.cn

Concurrently, research in the late 20th century identified a new class of receptors known as imidazoline receptors, which were distinct from adrenoceptors. patsnap.comnih.gov These were initially categorized into I1, I2, and I3 subtypes. patsnap.comwikipedia.org Efaroxan was found to be not only an α2-adrenoceptor antagonist but also a selective antagonist at the I1-imidazoline receptor. medchemexpress.cnwikipedia.org This dual activity sparked considerable interest and further research into the physiological roles of imidazoline receptors, particularly in areas like cardiovascular regulation and insulin (B600854) secretion. researchgate.nettaylorandfrancis.com The discovery that some of the effects of imidazoline drugs like clonidine (B47849) were mediated by I1 receptors, not just α2-adrenoceptors, was a significant paradigm shift. patsnap.comresearchgate.net

Contextualization Within Pharmacological Discovery of Receptor Antagonists

Receptor Binding Affinity and Selectivity

Efaroxan's interaction with the adrenergic and imidazoline receptor systems is a key aspect of its pharmacological profile. The compound is a potent, highly selective α2 adrenoceptor antagonist and also serves as a ligand for imidazoline receptors.

The alpha-2 (α2) adrenoceptor exists as three highly homologous subtypes: α2A, α2B, and α2C. wikipedia.org Efaroxan demonstrates a distinct binding profile across these subtypes. Studies on the racemic mixture of efaroxan hydrochloride have quantified its binding affinity (pKi) for each subtype, revealing a degree of selectivity. The compound shows the highest affinity for the α2A subtype, followed by the α2B subtype, and has a significantly lower affinity for the α2C subtype. The α2A subtype is implicated in mediating enhanced insulin (B600854) secretion and decreasing blood glucose. scispace.com

Efaroxan Binding Affinities at α2-Adrenoceptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| α2A | 7.87 |

| α2B | 7.42 |

This table displays the binding affinities (pKi) of racemic efaroxan for the human α2-adrenoceptor subtypes.

Imidazoline receptors are classified into three main subtypes: I1, I2, and I3. mdpi.com Efaroxan is recognized as an antagonist at I1 imidazoline receptors. mdpi.comresearchgate.net Its binding affinity for the I1 receptor is significant, though generally lower than its affinity for the α2A-adrenoceptor. In contrast, its affinity for the I2 subtype is very low.

The I3 receptor, primarily located in pancreatic β-cells, is involved in the regulation of insulin secretion. core.ac.uk Efaroxan is thought to promote insulin secretion by acting at this putative I3 site, which is distinct from I1 and I2 receptors. nih.gov Some research suggests efaroxan acts as a selective agonist at the I3 receptor. core.ac.uk

Efaroxan Binding Affinities at Imidazoline Receptor Subtypes

| Receptor Subtype | pKi Value |

|---|---|

| Imidazoline I1 | 7.28 |

| Imidazoline I2 | < 5.0 |

This table shows the binding affinities (pKi) of racemic efaroxan for imidazoline receptor subtypes.

The 5-HT2 receptor family is a subtype of serotonin (B10506) receptors involved in numerous physiological processes. bmbreports.orgwikipedia.org Based on a review of the available scientific literature, there is no reported evidence of significant binding affinity or antagonistic activity of Efaroxan at 5-HT2 receptors.

Efaroxan exhibits notable stereoselectivity, meaning its two enantiomers, (S)-(+)-Efaroxan and (R)-(-)-Efaroxan, have different pharmacological activities. The (+)-enantiomer is reported to be the carrier of the potent and selective antagonistic activity at alpha-2 adrenergic receptors. mdpi.com In contrast, the (-)-enantiomer is considered to be imidazoline receptor-selective.

This stereoselectivity leads to differential effects on physiological processes such as insulin secretion. The ability of efaroxan to enhance the insulin secretory response to certain stimuli resides only in the α2-selective (+)-enantiomer. Conversely, the (-)-enantiomer, through its presumed binding to imidazoline receptors, potentiates glucose-induced insulin secretion. This indicates that the two enantiomers interact with distinct effector sites that possess opposite stereoselectivity.

5-HT2 Receptor Antagonistic Activity

Pharmacodynamic Characterization of Receptor Interactions

The binding of (S)-Efaroxan to its receptor targets translates into specific functional effects, most notably the antagonism of α2-adrenoceptor agonists.

As a potent α2-adrenoceptor antagonist, (S)-Efaroxan effectively counteracts the physiological effects of α2-agonists. In functional assays, efaroxan has been shown to competitively antagonize the inhibitory effects of α2-agonists such as UK-14,304 (also known as brimonidine) and clonidine. researchgate.net For example, the inhibitory effects of clonidine on hypoglossal nerve output are attenuated by efaroxan. researchgate.net Similarly, efaroxan has been shown to antagonize the inhibitory effects of p-aminoclonidine.

This functional antagonism is a direct consequence of its high affinity for α2A and α2B adrenoceptors, allowing it to block the receptor and prevent its activation by agonists like clonidine and UK-14,304.

Table of Mentioned Compounds

| Compound Name |

|---|

| (R)-(-)-Efaroxan |

| (S)-(+)-Efaroxan |

| Adrenaline |

| Clonidine |

| Efaroxan |

| p-aminoclonidine |

Functional Antagonism of Imidazoline Receptor Agonists (e.g., Moxonidine, Agmatine)

(S)-Efaroxan functions as a notable antagonist at imidazoline receptors, particularly the I1 subtype, where it effectively counteracts the physiological and behavioral effects induced by various imidazoline receptor agonists. ncats.io Its antagonistic properties have been demonstrated in numerous studies against agonists such as moxonidine and the endogenous ligand agmatine (B1664431). nih.govahajournals.orgnih.gov This functional opposition is crucial for elucidating the specific pathways and physiological roles mediated by imidazoline receptors.

Antagonism of Moxonidine-Induced Effects

Moxonidine, a selective I1-imidazoline receptor agonist, elicits a range of effects, including changes in blood pressure, natriuresis, and neurotransmission. ahajournals.orgnih.gov (S)-Efaroxan has been shown to block many of these actions, confirming the involvement of I1-imidazoline receptors.

Research in conscious rats demonstrated that moxonidine stimulates diuresis, natriuresis, and increases in plasma atrial natriuretic peptide (ANP) and urinary cGMP. ahajournals.org Pretreatment with efaroxan dose-dependently inhibited these moxonidine-stimulated renal and hormonal effects. ahajournals.org For instance, a 25 μg dose of efaroxan significantly inhibited the moxonidine-induced increases in urine volume, sodium excretion, and urinary cGMP. ahajournals.org Specifically, plasma ANP levels, which were increased by moxonidine, were significantly reduced by efaroxan pretreatment (from 220.8±36.9 to 100.3±31.7 pg/mL). ahajournals.org

In studies on isolated, perfused hypertrophied atria from hypertensive rats, the I1-agonist moxonidine was shown to increase ANP secretion. physiology.org This effect was more potently antagonized by efaroxan than by the α2-adrenoceptor antagonist rauwolscine, highlighting the preferential role of I1-imidazoline receptors in this cardiac response. physiology.org

Furthermore, efaroxan demonstrates antagonism in the central nervous system. In rat brain slices, the moxonidine-induced decrease in GABAA receptor-mediated inhibitory postsynaptic currents (IPSCs) in medium spiny neurons was antagonized by efaroxan. jneurosci.org This suggests that presynaptic I1-imidazoline receptors modulate GABAergic transmission in the striatum. jneurosci.org Peripherally, efaroxan has been found to block the antisecretory and gastroprotective effects of moxonidine in rats. nih.gov When both compounds were administered intraperitoneally, efaroxan pretreatment significantly blocked the antigastric secretory effect of moxonidine. nih.gov

The table below summarizes key research findings on the functional antagonism of moxonidine by (S)-Efaroxan.

| Research Area | Model System | Moxonidine-Induced Effect | Effect of (S)-Efaroxan Pretreatment | Reference(s) |

| Renal & Hormonal Regulation | Conscious Rats | Increased diuresis, natriuresis, plasma ANP, and urinary cGMP | Dose-dependent inhibition of all measured parameters. ahajournals.org | ahajournals.org |

| Cardiac Function | Isolated Perfused Rat Atria | Increased Atrial Natriuretic Peptide (ANP) secretion | Significant inhibition of ANP secretion, greater than that of rauwolscine. physiology.org | physiology.org |

| Central Nervous System | Rat Striatal Slices | Decreased GABAergic inhibitory postsynaptic currents (IPSCs) | Attenuation of the moxonidine-induced inhibition of IPSCs. jneurosci.org | jneurosci.org |

| Gastrointestinal System | Conscious Rats | Antisecretory and gastroprotective effects | Significant blockade of the antigastric secretory effect when both are given peripherally. nih.gov | nih.gov |

| Cardiovascular System | Anesthetized Rats | Hypotensive action (vasodepression) | Complete prevention of the hypotensive action of intravenous moxonidine when efaroxan is microinjected into the RVLM. physiology.org | physiology.org |

Antagonism of Agmatine-Induced Effects

Agmatine, an endogenous neuromodulator, binds to multiple receptors, including imidazoline receptors, and exhibits a variety of effects, such as antidepressant-like actions and neuroprotection. nih.govresearchgate.net (S)-Efaroxan has been instrumental in demonstrating that many of agmatine's effects are mediated through I1-imidazoline receptors.

In mouse models of depression, such as the forced swimming test and tail-suspension test, the antidepressant-like effects of agmatine were completely abolished by pretreatment with efaroxan. researchgate.netnih.gov This suggests that the acute antidepressant effects of agmatine are primarily mediated by I1-imidazoline receptors. nih.gov

Studies on ethanol-induced locomotor sensitization in mice found that agmatine could attenuate this sensitization. nih.gov The I1 receptor antagonist efaroxan, along with the I2 antagonist idazoxan, blocked this effect of agmatine, revealing the critical role of imidazoline receptors in this process. nih.gov

In a mouse model of spinal cord injury, agmatine treatment was shown to improve functional recovery. aston.ac.ukscispace.comamazonaws.com This beneficial effect was significantly blocked by pretreatment with efaroxan, indicating that I1-imidazoline receptors modulate the locomotor recovery promoted by agmatine. aston.ac.ukscispace.com Similarly, experimental studies have shown that efaroxan can completely block the anti-compulsive-like effect of agmatine. farmaciajournal.com

The table below summarizes key research findings on the functional antagonism of agmatine by (S)-Efaroxan.

| Research Area | Model System | Agmatine-Induced Effect | Effect of (S)-Efaroxan Pretreatment | Reference(s) |

| Neuropharmacology (Depression) | Mouse Models (Forced Swim Test, Tail-Suspension Test) | Antidepressant-like effects (reduced immobility time) | Complete abolishment of the antidepressant-like effects. nih.gov | researchgate.netnih.gov |

| Neuropharmacology (Addiction) | Mouse Model (Ethanol-induced locomotor sensitization) | Attenuation of locomotor sensitization | Blockade of agmatine's inhibitory effect. nih.gov | nih.gov |

| Neuroprotection | Mouse Model (Spinal Cord Injury) | Improved motor function and locomotor recovery | Significant blockade of the improved motor function score. aston.ac.ukscispace.com | aston.ac.ukscispace.com |

| Neuropharmacology (Anxiety/OCD) | Rat Models | Anti-compulsive-like effects | Complete blockade of the anti-compulsive effect. farmaciajournal.com | farmaciajournal.com |

Ion Channel Modulation by Efaroxan, (S)-

A primary mechanism of action for (S)-Efaroxan involves the modulation of ion channels, particularly ATP-sensitive potassium (KATP) channels, which are crucial in the regulation of insulin secretion from pancreatic beta-cells.

(S)-Efaroxan has been demonstrated to inhibit ATP-sensitive K+ (KATP) channels in pancreatic beta-cells. dntb.gov.uaresearchgate.netresearchgate.net This inhibition is a key step in initiating insulin release. The KATP channel is a complex of two subunits: the sulfonylurea receptor (SUR) and the inwardly rectifying potassium channel pore (Kir6.2). oup.com Research indicates that imidazoline compounds like efaroxan can block these channels, leading to membrane depolarization. researchgate.netdiabetesjournals.org This change in membrane potential subsequently triggers the opening of voltage-dependent calcium channels, allowing an influx of calcium ions into the cell, which is a critical signal for the exocytosis of insulin-containing granules. researchgate.netdiabetesjournals.org

Studies have shown that both enantiomers of efaroxan are capable of counteracting the inhibitory effect of the KATP channel opener diazoxide (B193173) on insulin release, suggesting a direct or indirect interaction with the KATP channel complex. researchgate.netresearchgate.net In fact, it has been proposed that the Kir6.2 subunit itself may be an imidazoline binding protein, providing a direct target for efaroxan. diabetesjournals.org The inhibitory effect of (S)-Efaroxan on KATP channels has been observed in various experimental models, including rodent insulin-secreting cells and islets isolated from patients with hyperinsulinism. oup.comresearchgate.net For instance, in intact cultured β-cells, 100 μmol/l efaroxan was shown to reduce KATP channel activity by 83%. dntb.gov.ua

However, it is important to note that the blockade of KATP channels by efaroxan does not always correlate directly with the magnitude of the insulin secretory response. diabetesjournals.org For example, efaroxan is less effective at stimulating insulin secretion at low glucose concentrations, despite its ability to close KATP channels under these conditions. diabetesjournals.org This suggests the involvement of additional, KATP channel-independent mechanisms.

Table 1: Effect of Efaroxan on KATP Channel Activity and Insulin Secretion

| Experimental Model | Efaroxan Concentration | Observation | Reference |

|---|---|---|---|

| Intact cultured mouse β-cells | 100 μmol/l | 83% reduction in KATP channel activity. | dntb.gov.ua |

| Perifused mouse islets | 100 μmol/l | No insulinotropic effect at basal glucose, but enhanced secretion at elevated glucose. | researchgate.net |

| Isolated perifused mouse islets | Not specified | Counteracted inhibition of insulin release by diazoxide. | researchgate.netresearchgate.net |

| Rodent insulin-secreting cells | Not specified | Inhibited by the imidazoline efaroxan. | oup.com |

Mounting evidence suggests that the insulinotropic (insulin-releasing) effects of (S)-Efaroxan are not solely attributable to its interaction with KATP channels. diabetesjournals.orgnih.govresearchgate.net Several studies have highlighted the existence of KATP channel-independent pathways that contribute significantly to its mechanism of action. diabetesjournals.orgnih.govresearchgate.netki.sescirp.org

One key piece of evidence for this is the observation that efaroxan can potentiate Ca2+-induced insulin secretion from electropermeabilized islets, where the cell membrane is made permeable, and the regulation of membrane potential by ion channels is bypassed. diabetesjournals.orgnih.govresearchgate.net This indicates that efaroxan can act at a later stage in the stimulus-secretion coupling pathway, downstream of calcium influx. diabetesjournals.org

Furthermore, research has shown that efaroxan can induce a sustained sensitization of glucose-induced insulin release that persists even after the drug has been removed from the experimental system. diabetesjournals.orgnih.govresearchgate.net This long-lasting effect is unlikely to be mediated solely by the reversible binding and blockade of KATP channels. researchgate.net

The imidazoline antagonist KU14R has been instrumental in dissecting these pathways. KU14R can selectively block the insulin secretory response to efaroxan without affecting the response to glucose or KCl, which directly depolarize the cell. diabetesjournals.orgnih.govcapes.gov.br This suggests that KU14R targets the KATP channel-independent actions of efaroxan. diabetesjournals.org Intriguingly, KU14R was also found to impair the potentiation of insulin secretion by agents that increase cyclic AMP (cAMP) levels, hinting at a potential interaction between the imidazoline signaling pathway and the cAMP-dependent pathway in the potentiation of insulin release. diabetesjournals.orgnih.gov

It has also been proposed that an I3-imidazoline receptor, identified as the monomeric G-protein Rhes, may be involved in the direct stimulation of insulin exocytosis by efaroxan in a KATP channel-independent manner. ki.se

Intracellular Signaling Cascades

Beyond its effects on ion channels, (S)-Efaroxan influences several intracellular signaling cascades, primarily through its interaction with I1 imidazoline receptors. These pathways play a role in various cellular processes, including cell survival and proliferation.

(S)-Efaroxan has been identified as a selective antagonist of the I1 imidazoline receptor. plos.orgplos.orgnih.govresearchgate.net This receptor is implicated in the modulation of the p42/44 mitogen-activated protein kinase (MAPK) signaling pathway, also known as the ERK pathway. plos.orgplos.orgnih.govresearchgate.netresearchgate.net The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including gene expression, cell proliferation, differentiation, and survival.

Studies have demonstrated that agonists of the I1 imidazoline receptor can induce the phosphorylation and activation of p42/44 MAPK in various cell types, including rat pheochromocytoma PC12 cells and neonatal rat ventricular myocytes. plos.orgplos.orgnih.govresearchgate.netresearchgate.net This activation can be significantly attenuated or blocked by (S)-Efaroxan, confirming its antagonistic role at the I1 receptor and the involvement of this receptor in the MAPK pathway. plos.orgplos.orgnih.govresearchgate.netresearchgate.net For example, the cytoprotective effects of the compound TVP1022 against serum deprivation-induced toxicity in neonatal rat ventricular myocytes, which are mediated by the activation of the p42/44 MAPK pathway, were markedly inhibited by efaroxan. plos.orgplos.org

Table 2: (S)-Efaroxan's Antagonistic Effect on I1 Imidazoline Receptor-Mediated MAPK Activation

| Cell Type | I1 Agonist | Effect of Agonist | Effect of (S)-Efaroxan | Reference |

|---|---|---|---|---|

| Rat pheochromocytoma PC12 cells | TVP1022 | Increased phosphorylation of p42/44 MAPK. | Significantly attenuated the effect of TVP1022. | plos.orgplos.orgnih.govresearchgate.net |

| Neonatal rat ventricular myocytes | TVP1022 | Increased phosphorylation of p42/44 MAPK. | Significantly attenuated the effect of TVP1022. | plos.orgplos.orgnih.govresearchgate.netresearchgate.net |

| PC12 cells | Rilmenidine | Increased phosphorylation of p42/44 MAPK. | Attenuated the effect of rilmenidine. | nih.gov |

| NGF-treated PC12 cells | Moxonidine | Reversed NGF-induced ERK activation. | Blocked the effect of moxonidine. | researchgate.net |

The stimulation of I1 imidazoline receptors has been linked to an increase in the production of the second messenger diacylglycerol (DAG). physiology.orgscispace.com This effect is thought to be mediated through the activation of a phosphatidylcholine-specific phospholipase C (PC-PLC). plos.orgresearchgate.netphysiology.org In PC12 cells, stimulation of I1 receptors leads to the accumulation of DAG, and this effect can be competitively inhibited by efaroxan. physiology.org This indicates that (S)-Efaroxan can antagonize the I1 receptor-mediated signaling pathway that leads to DAG production. plos.orgresearchgate.netphysiology.org

While I1 receptor activation leads to DAG production via PC-PLC, studies have indicated that this signaling pathway does not involve the activation of either phospholipase D (PLD) or phosphatidylinositol-selective phospholipase C (PI-PLC). physiology.orgnih.gov Previous research has ruled out the involvement of these two enzymes in the signaling cascade initiated by I1 receptor agonists. physiology.org Therefore, the mechanism by which (S)-Efaroxan influences intracellular signaling through I1 receptors appears to be specific to the PC-PLC/DAG pathway, without engaging PLD or PI-PLC. physiology.orgnih.govnih.gov

Neuropharmacological Effects in Preclinical Models

Cognitive Function Assessment in Rodent Models

The potential of (S)-Efaroxan to modulate cognitive processes has been a key area of research. Studies in rodent models have employed a variety of maze-based tasks to assess its influence on different facets of memory and learning.

The Y-maze and radial arm maze are standard apparatuses for evaluating spatial learning and memory in rodents. conductscience.comresearchgate.netanilocus.com Research indicates that efaroxan (B1214185) can influence performance in these tasks. In the Y-maze test, which assesses simple spatial memory, the administration of efaroxan was associated with a tendency for rats to enter a less recently visited arm and a statistically significant reduction in the total number of arms visited compared to a control group. researchgate.net This suggests an effect on exploratory behavior and spatial working memory.

Similarly, in the radial arm maze, a more complex task that distinguishes between working and reference memory, efaroxan has been shown to impact cognitive performance. revistadechimie.rocreative-biolabs.com Treatment with efaroxan resulted in a significant decrease in the number of working memory errors and the time taken to consume all baits, indicating an improvement in short-term memory retention. revistadechimie.ro

Further investigations have confirmed the positive influence of efaroxan on various memory domains. Studies have demonstrated that treatment with efaroxan is associated with a facilitation of short-term memory retention. researchgate.netbch.ro Additionally, an enhancement of discriminative spatial learning and an improvement in long-term memory performance have been observed in rats tested in the radial arm maze. revistadechimie.roresearchgate.netbch.ro The reduction in reference memory errors, which are crucial for evaluating long-term memory, points to a positive impact on this cognitive function. scispace.com

Scopolamine, a muscarinic receptor antagonist, is commonly used to induce memory impairments in animal models, mimicking aspects of cognitive dysfunction seen in conditions like Alzheimer's disease. mdpi.comnih.gov Research has shown that (S)-Efaroxan can counteract these deficits. Studies have reported that Efaroxan shows activity against scopolamine-induced amnesia, suggesting it can enhance memory function by stimulating reminder functions. google.com This facilitatory effect highlights its potential as a cognitive enhancer.

Influence on Short-Term Memory, Long-Term Memory, and Discriminative Spatial Learning

Behavioral Phenotyping and Exploratory Activity

Beyond its effects on cognition, the influence of (S)-Efaroxan on general behavior and exploratory activity has also been characterized.

The reduction in locomotor activity observed in actimeter tests has been interpreted as indicative of sedative effects. farmaciajournal.com The decrease in both horizontal and vertical movements, as well as a reduction in exploratory and escape behaviors, are consistent with a sedative-like action of the compound. farmaciajournal.com Some studies have concluded that treatment with efaroxan is associated with important sedative effects in rats. farmaciajournal.com

Influence on Anti-Compulsive-Like Behavior (Agmatine-Related Studies)

Research in preclinical models has explored the role of (S)-Efaroxan in modulating compulsive-like behaviors, particularly in studies involving the neurotransmitter agmatine (B1664431). Agmatine, an endogenous neuromodulator, has been shown to produce anti-compulsive-like effects. nih.gov Studies have demonstrated that the administration of (S)-Efaroxan can block these effects of agmatine. nih.govfarmaciajournal.com

In one key study using the marble-burying behavior test in mice, a model for assessing anti-compulsive-like activity, agmatine significantly inhibited the burying behavior. nih.gov However, when (S)-Efaroxan, an I1 imidazoline (B1206853) receptor antagonist, was administered prior to agmatine, it completely blocked the anti-compulsive-like effect of agmatine. nih.gov This finding suggests that the I1 imidazoline receptors are critically involved in the mechanism through which agmatine exerts its anti-compulsive-like actions. nih.govfarmaciajournal.com These results highlight the intricate relationship between (S)-Efaroxan, imidazoline receptors, and the modulation of behaviors relevant to obsessive-compulsive disorder.

| Compound/Agent | Effect on Marble-Burying Behavior | Interaction with (S)-Efaroxan | Reference |

| Agmatine | Inhibition (Anti-compulsive-like effect) | Effect blocked by (S)-Efaroxan | nih.gov |

| (S)-Efaroxan | Blocks the anti-compulsive-like effect of agmatine | N/A | nih.gov |

Antidepressant-Like Effects (Bupropion-Related Studies)

The potential antidepressant-like effects of (S)-Efaroxan have been investigated in conjunction with the atypical antidepressant bupropion (B1668061). Bupropion is known to act as a norepinephrine-dopamine reuptake inhibitor. drugbank.com Preclinical studies using the mouse forced swim test, a common model for evaluating antidepressant efficacy, have shown that (S)-Efaroxan can influence the actions of bupropion.

Specifically, research has demonstrated that the antidepressant-like effect of bupropion is blocked by the prior administration of (S)-Efaroxan, an I1 imidazoline receptor antagonist. nih.gov Furthermore, (S)-Efaroxan also blocked the synergistic antidepressant-like activity observed when bupropion was combined with agmatine. farmaciajournal.comnih.gov These findings suggest that imidazoline receptors, particularly the I1 subtype, play a significant role in the antidepressant-like effects of bupropion. nih.gov This interaction points to a complex modulation of neurochemical pathways involved in depression and suggests that imidazoline receptors may be a potential therapeutic target for depressive disorders. farmaciajournal.comnih.gov

| Treatment | Effect in Mouse Forced Swim Test | Implication | Reference |

| Bupropion | Antidepressant-like effect | Blocked by (S)-Efaroxan | nih.gov |

| Bupropion + Agmatine | Synergistic antidepressant-like effect | Blocked by (S)-Efaroxan | farmaciajournal.comnih.gov |

| (S)-Efaroxan | Blocks the effects of bupropion and bupropion + agmatine | Implicates I1 imidazoline receptors in the antidepressant action | nih.gov |

Enhancement of Endurance Performance and Fatigue Resistance

Studies in animal models have indicated that (S)-Efaroxan may enhance physical endurance and resistance to fatigue. In experiments using a forced locomotion model in rats, such as the treadmill test, the administration of (S)-Efaroxan led to notable improvements in physical performance. revmedchir.ronih.gov

Rats treated with (S)-Efaroxan demonstrated a significant increase in running distance compared to control groups. revmedchir.ronih.gov Concurrently, there was a reduction in the number and duration of electric shocks required to motivate the animals to continue running, indicating a delay in the onset of fatigue. revmedchir.ro These findings suggest that (S)-Efaroxan has the ability to improve locomotor functions and enhance endurance capacity during forced exercise. revmedchir.ro The precise mechanisms for this effect are still under investigation but may involve the modulation of central neurotransmitter systems that regulate arousal, motivation, and motor control.

| Parameter | Effect of (S)-Efaroxan in Treadmill Test | Reference |

| Running Distance | Significantly increased | revmedchir.ronih.gov |

| Number of Electric Shocks | Significantly decreased | revmedchir.ro |

| Time of Electric Shocks | Significantly decreased | revmedchir.ro |

Neuroprotection and Excitotoxicity Paradigms

Reduction of Quinolinic Acid-Induced Excitotoxic Effects in the Striatum

(S)-Efaroxan has shown neuroprotective potential in models of excitotoxicity, a process implicated in several neurodegenerative diseases. nih.govnih.gov One such model involves the injection of quinolinic acid into the striatum of rats, which mimics some of the pathological features of Huntington's disease. nih.gov Quinolinic acid is an agonist of the N-methyl-D-aspartate (NMDA) receptor, and its over-activation leads to neuronal cell death. nih.govcore.ac.uk

In studies evaluating this model, treatment with (+)-efaroxan resulted in a reduction of the excitotoxic effects induced by quinolinic acid. nih.govresearchgate.net Specifically, the treatment led to a decreased ipsiversive circling response to apomorphine (B128758), a behavioral marker of striatal damage. nih.govnih.govresearchgate.net Additionally, there was a reduced deficit in choline (B1196258) acetyltransferase activity in the lesioned striatum, indicating a preservation of cholinergic neurons. nih.govnih.govresearchgate.net These results suggest that (S)-Efaroxan may offer therapeutic potential in neurodegenerative disorders where excitotoxicity is a key pathological mechanism. nih.gov

| Parameter | Effect of Quinolinic Acid | Effect of (+)-Efaroxan Treatment | Reference |

| Ipsiversive circling response to apomorphine | Induced | Reduced | nih.govnih.govresearchgate.net |

| Choline acetyltransferase deficit in the striatum | Induced | Reduced | nih.govnih.govresearchgate.net |

Neuroprotective Properties in Brain Lesion Models

The neuroprotective effects of (S)-Efaroxan have also been observed in other brain lesion models. For instance, in a model of cortical injury induced by ferrous chloride in rats, the administration of (S)-Efaroxan demonstrated a capacity to counteract motor deficits. nih.gov In this model, the injury leads to a decrease in sensorimotor scores. nih.gov

One study found that while the α2-adrenergic receptor agonist clonidine (B47849) reinstated motor deficits in recovering rats, this effect was blocked by the co-administration of efaroxan. nih.gov This suggests that the antagonism of α2-adrenergic receptors by (S)-Efaroxan can prevent the negative impact of α2-adrenergic agonism on functional recovery after brain injury. nih.gov These findings point to the involvement of the noradrenergic system in the recovery process following brain damage and highlight the potential of α2-adrenergic antagonists like (S)-Efaroxan in promoting neuroprotection and functional restoration.

| Condition | Treatment | Outcome on Motor Deficits | Reference |

| Ferrous chloride-induced cortical injury | Clonidine | Reinstatement of motor deficits | nih.gov |

| Ferrous chloride-induced cortical injury | Clonidine + Efaroxan | Blockade of clonidine-induced motor deficits | nih.gov |

Amelioration of Hippocampal Structural Changes and Ischemia-Induced Cognitive Deficits

The hippocampus is a brain region crucial for memory and is particularly vulnerable to ischemic damage, which can lead to cognitive impairments. dovepress.comnih.gov Structural changes in the hippocampus, such as volume loss and alterations in subfields, are often associated with cognitive decline following ischemic events. dovepress.comfrontiersin.orgfrontiersin.org

While direct studies on (S)-Efaroxan's effect on ischemia-induced hippocampal changes are limited, its neuroprotective properties in other brain injury models suggest a potential for beneficial effects. The compound's ability to modulate neurotransmitter systems and its neuroprotective actions in excitotoxicity paradigms could theoretically contribute to the amelioration of hippocampal damage and the associated cognitive deficits following an ischemic insult. nih.govresearchgate.netnih.gov Further research is needed to specifically investigate the impact of (S)-Efaroxan on hippocampal integrity and cognitive function in the context of cerebral ischemia.

Reversal of Devascularization-Induced Neurodegeneration

(S)-Efaroxan, the dextrorotatory enantiomer of Efaroxan, has demonstrated notable neuroprotective capabilities in preclinical studies. Specifically, it has been shown to ameliorate the neurodegenerative effects prompted by devascularization. Research indicates that this isomer exhibits a potent and selective antagonistic activity at α2-adrenergic receptors, which is believed to contribute to its neuroprotective profile. nih.gov

In rat models of cerebral ischemia, (S)-Efaroxan has been observed to counteract the cognitive deficits induced by the ischemic event. nih.gov Furthermore, it has been shown to lessen structural changes within the hippocampus, a brain region crucial for memory and spatial navigation that is often vulnerable to ischemic damage. nih.gov These findings suggest a therapeutic potential for (S)-Efaroxan in conditions characterized by neuronal loss due to compromised blood supply. The neuroprotective effects of the broader class of imidazoline antagonists, including Efaroxan and Idazoxan (B1206943), have also been described in models of quinolinic acid-induced brain lesions. nih.gov

Nociception and Analgesia Mechanisms

The role of (S)-Efaroxan in nociception and analgesia is complex, involving interactions with the opioid system and demonstrating stereoselective effects. The compound's primary action as an α2-adrenoceptor antagonist is central to these mechanisms. researchgate.netnih.gov

Inhibition of Spinal Morphine Tolerance

Preclinical investigations have revealed that ultra-low doses of (+)-Efaroxan can inhibit the development of acute tolerance to the antinociceptive effects of morphine at the spinal level. researchgate.netnih.gov This is a significant finding, as tolerance is a major limitation in the long-term clinical use of opioids for pain management. The inhibitory effect on morphine tolerance is observed at doses substantially lower than those required for α2-adrenoceptor blockade, suggesting a nuanced interaction with spinal α2-adrenoceptors. nih.govescholarship.org In contrast, the (-)-Efaroxan isomer was found to be less effective in this regard. researchgate.netnih.gov

Attenuation of Opioid-Induced Hyperalgesia

Opioid-induced hyperalgesia (OIH) is a paradoxical phenomenon where opioid administration leads to an increased sensitivity to pain. mdpi.compainphysicianjournal.com Research has shown that a low dose of morphine can produce sustained hyperalgesia in the tail-flick test in rats. researchgate.netnih.gov Co-administration of an ultra-low dose of (+)-Efaroxan was found to block this morphine-induced hyperalgesia. researchgate.netnih.gov Conversely, the (-)-Efaroxan isomer did not produce the same blocking effect, highlighting the stereospecificity of this action. researchgate.netnih.gov These findings suggest that the inhibitory effects of α2-adrenoceptor antagonists on morphine tolerance may be linked to their ability to block opioid-induced hyperalgesia. researchgate.netnih.gov

Stereoselective Effects on Antinociception

The effects of Efaroxan on nociception are stereoselective, meaning the different stereoisomers of the molecule have distinct pharmacological activities. High-dose (+)-Efaroxan has been shown to antagonize the antinociceptive effects induced by clonidine, an α2-adrenoceptor agonist. researchgate.netnih.gov In contrast, (-)-Efaroxan exhibited minimal effect in this context. researchgate.netnih.gov The racemic mixture, (±)-Efaroxan, produced effects similar to those of the (+)-Efaroxan isomer. researchgate.netnih.gov This stereoselectivity underscores the specific interaction of the (+)-enantiomer with α2-adrenoceptors in modulating pain perception.

The table below summarizes the key preclinical findings related to the stereoselective effects of Efaroxan isomers on nociception and opioid interactions.

| Isomer | Effect on Clonidine-Induced Antinociception | Inhibition of Morphine Tolerance | Attenuation of Opioid-Induced Hyperalgesia |

| (+)-Efaroxan | Antagonized | Inhibited (at ultra-low doses) | Blocked (at ultra-low doses) |

| (-)-Efaroxan | Minimal effect | Less effective | Did not block |

| (±)-Efaroxan | Similar to (+)-Efaroxan | Similar to (+)-Efaroxan | Not explicitly stated, but implied to be similar to (+) |

Interactions with Other Neurotransmitter Systems

Adrenergic System Interactions

The most extensively studied interactions of (S)-Efaroxan are within the adrenergic system, where it demonstrates a strong affinity and selectivity for specific adrenoceptors and also engages with imidazoline (B1206853) receptors involved in adrenergic regulation.

Cross-talk with Alpha-1 and Alpha-2 Adrenoceptors

(S)-Efaroxan is characterized as a potent and highly selective α2-adrenoceptor antagonist. Its antagonism is not uniform across the α2-adrenoceptor subtypes, showing different binding affinities for each. Research has determined pKi values of 7.87 for the α2A subtype, 7.42 for the α2B subtype, and 5.74 for the α2C subtype, indicating a preference for the α2A and α2B adrenoceptors. The selectivity for α2-adrenoceptors over α1-adrenoceptors is significant, with one study reporting a selectivity ratio (α2/α1) of 724. focusbiomolecules.com

The functional antagonism of (S)-Efaroxan at α2-adrenoceptors has been demonstrated in various experimental models. In a study on rat hippocampal CA3 epileptiform activity, efaroxan (B1214185) antagonized the effects of epinephrine (B1671497) with a pKb value of 8.43. tandfonline.com The stereoselectivity of this interaction is critical. In rats with unilateral nigrostriatal lesions, the (+)-enantiomer of efaroxan was shown to enhance circling behavior induced by dopaminergic agonists, whereas the (-)-enantiomer was essentially inactive. nih.gov This finding strongly suggests that the observed effects are mediated by α2-adrenoceptors and are specific to one enantiomer. nih.gov As a nonselective α2-adrenergic antagonist, efaroxan is listed alongside other compounds like atipamezole (B1667673) and idazoxan (B1206943). wikipedia.org

| Receptor Subtype | Binding Affinity (pKi) | Antagonist Potency (pKb) | Reference |

|---|---|---|---|

| α2A-Adrenoceptor | 7.87 | 8.43 (Overall α2 vs. Epinephrine) | tandfonline.com |

| α2B-Adrenoceptor | 7.42 | tandfonline.com | |

| α2C-Adrenoceptor | 5.74 | tandfonline.com |

Interplay with Imidazoline Receptors in Adrenergic Regulation

Beyond its effects on adrenoceptors, (S)-Efaroxan is a recognized ligand for imidazoline receptors, particularly as a selective antagonist at the I1-imidazoline receptor. medchemexpress.commedchemexpress.cn It is considered a useful tool for distinguishing between imidazoline receptor types because it demonstrates high affinity for I1 receptors and low affinity for I2 receptors. ahajournals.org The pKi value for its binding to I1 receptors is reported as 7.28, while for I2 receptors, it is less than 5.

The interaction with I1 receptors is functionally significant in the context of adrenergic regulation. For instance, pretreatment with efaroxan can antagonize the suppression of norepinephrine (B1679862) levels induced by the I1-agonist moxonidine (B1115). nih.gov Similarly, efaroxan blocks the moxonidine-induced depression of GABAergic inhibitory postsynaptic currents (IPSCs) in striatal neurons. jneurosci.orgnih.gov This effect was not replicated by α2-adrenergic antagonists that lack affinity for imidazoline receptors, such as yohimbine (B192690), confirming that the action is mediated through I1-imidazoline receptors. jneurosci.orgnih.gov This interplay highlights a complex relationship where I1 receptors and α2-adrenoceptors can be part of the same autonomic pathways, with imidazoline receptors potentially acting upstream of α2-adrenoceptors to modulate sympathetic activity. oup.com

| Receptor Subtype | Binding Affinity (pKi) | Primary Action | Reference |

|---|---|---|---|

| I1-Imidazoline Receptor | 7.28 | Antagonist | |

| I2-Imidazoline Receptor | < 5 | Low Affinity |

Serotonergic System Interactions

Efaroxan's interactions extend to the serotonergic system, where it has been reported to modulate serotonin (B10506) receptors. However, its precise role, particularly in the context of cholinergic-serotonergic cross-talk, is less defined.

Modulation of Serotonin Receptor Systems

The literature presents some conflicting findings regarding efaroxan's direct interaction with serotonin (5-HT) receptors. One study suggests that efaroxan possesses significant agonist activity at 5-HT1A receptors, which distinguishes it from its structural analogue, idazoxan. primescholars.com Conversely, another source has described efaroxan hydrochloride as a potent and selective 5-HT2 receptor antagonist, citing a high affinity with a Ki value of 0.5 nM. It is important to note that efaroxan is predominantly characterized by its action on adrenergic and imidazoline receptors.

Indirectly, efaroxan has been implicated in processes involving the serotonergic system. For example, the antidepressant-like effects of Selective Serotonin Reuptake Inhibitors (SSRIs) may involve the modulation of imidazoline receptors by the endogenous ligand agmatine (B1664431). researchgate.net The administration of efaroxan has been shown to block these antidepressant-like effects, suggesting a functional link between the imidazoline system where efaroxan acts and the broader serotonergic system. researchgate.net However, in a study examining cell viability, the effects of idazoxan were found to be insensitive to the blockade of 5-HT1A receptors, suggesting that in certain biological contexts, this interaction may not be functionally dominant. primescholars.com

Role in Cholinergic-Serotonergic Interactions

Direct evidence detailing a specific role for (S)-Efaroxan in mediating interactions between the cholinergic and serotonergic systems is limited in the current scientific literature. These two neurotransmitter systems are known to engage in significant cross-talk, which is crucial for cognitive functions like memory and learning. nih.govnih.gov The cholinergic system, through projections from the basal forebrain, extensively modulates the serotonergic system via projections to the dorsal raphe nucleus, where acetylcholine (B1216132) can inhibit the release of serotonin. wjgnet.com Conversely, serotonin can modulate cholinergic function in several brain regions, including the hippocampus and cortex. nih.gov While these interactions are well-established, the specific contribution of (S)-Efaroxan to this interplay has not been clearly elucidated.

Dopaminergic System Interconnections

(S)-Efaroxan also demonstrates functional connections with the dopaminergic system, primarily through its antagonism of α2-adrenoceptors, which modulate dopamine (B1211576) release and function.

Research has shown that antagonism of α2-adrenoceptors can enhance dopamine neurotransmission in the prefrontal cortex. wikipedia.org This mechanism is supported by animal studies using models of Parkinson's disease. In rats with unilateral 6-hydroxydopamine lesions, α2-adrenoceptor antagonists, including the active (+)-enantiomer of efaroxan, were found to enhance the rotational behavior induced by both direct (apomorphine) and indirect (methylphenidate) dopamine agonists. nih.gov This suggests that (S)-Efaroxan can influence nigrostriatal neurotransmission at sites downstream from the dopamine receptors themselves. nih.gov These findings have led to the suggestion that α2-adrenoceptor antagonists could have potential benefits in conditions involving dopamine deficits. nih.gov While one source has categorized efaroxan as a dopamine autoreceptor agonist and postsynaptic dopamine receptor antagonist, this is not its primary pharmacological classification. frontiersin.org

Glutamatergic System Modulations

(S)-Efaroxan's interaction with the glutamatergic system, the primary excitatory neurotransmitter network in the brain, reveals significant modulatory effects, particularly concerning neuroprotection.

General Interconnections with Glutamatergic System

The neuroprotective action of (S)-Efaroxan and related compounds is rooted in a direct interaction with the glutamatergic system. nih.gov Experimental studies have pointed to interrelations between the imidazolinic, adrenergic, and glutamatergic systems. revmedchir.roresearchgate.net The mechanism of neuroprotection against glutamate (B1630785) has been shown to correlate strongly with the ability of these drugs to block NMDA receptors. nih.gov

Specifically, imidazoline drugs, including efaroxan, inhibit the binding of [³H]-(+)-MK-801 to the phencyclidine (PCP) binding site located within the NMDA receptor channel. nih.gov A strong correlation (r=0.90) was found between the potency of these compounds in preventing glutamate neurotoxicity and their potency in competing for this binding site. nih.gov This indicates that the protective effects are mediated through a direct, non-competitive blockade of the NMDA receptor channel. nih.govresearchgate.net

Further electrophysiological studies on cells expressing NMDA receptors confirmed that compounds like antazoline (B1665563) and agmatine produce a voltage-dependent block of glutamate-induced currents, consistent with a binding site within the NMDA channel pore. nih.gov This direct antagonism of NMDA receptors is a key facet of (S)-Efaroxan's interaction with the glutamatergic system.

Opioid System Interactions in Pain and Addiction Research

While (S)-Efaroxan's primary targets are adrenergic and imidazoline receptors, its effects intersect with the opioid system, particularly within the context of pain and addiction research. revmedchir.roresearchgate.net The opioid system is central to pain relief, but the use of conventional opioids like morphine is hampered by severe side effects, including respiratory depression and a high potential for addiction. fau.eumayoclinic.org This has spurred research into alternative, non-opioid analgesics. fau.eu

Experimental studies have suggested significant interconnections between the imidazoline, adrenergic, glutamatergic, and opioid systems. revmedchir.roresearchgate.net These interrelations may explain how substances that act on imidazoline receptors, such as (S)-Efaroxan, can influence complex processes like drug addiction and analgesia. revmedchir.ro The search for safer analgesics has led researchers to explore non-opioid receptors involved in pain processing. fau.eu One such approach involves targeting alpha-2 adrenergic receptors, a known target of efaroxan, to achieve pain relief without the addictive properties and other adverse effects associated with opioids. fau.eu

The chronic administration of opioids leads to changes in the brain, such as increased norepinephrine (NE) secretion from the locus coeruleus, contributing to withdrawal symptoms. nih.gov By modulating adrenergic and other interconnected systems, compounds like efaroxan are of interest in addiction research. For instance, the antidepressant-like effects of agmatine, a compound with affinity for imidazoline receptors, have been linked to interactions with the nitrergic, serotonergic, and opioidergic systems. researchgate.net The ability of efaroxan to block some of these effects underscores the complex interplay between these neurotransmitter pathways. researchgate.net

| System Interaction | Key Findings | Potential Implication |

| Glutamatergic System | (S)-Efaroxan and related compounds block NMDA receptor channels. nih.gov | Neuroprotection against glutamate-induced excitotoxicity. nih.gov |

| Opioid System | Imidazoline system shows interrelations with the opioid system. revmedchir.roresearchgate.net | Potential to modulate pain and addiction pathways without direct opioid receptor agonism. fau.eu |

Structure Activity Relationships Sar and Medicinal Chemistry of Efaroxan, S

Chiral Stereochemistry and Enantiomeric Pharmacological Profiles

Efaroxan (B1214185) possesses a single stereocenter at the C2 position of the dihydrobenzofuran ring, leading to the existence of two distinct enantiomers: (+)-Efaroxan and (-)-Efaroxan. This chirality is a critical determinant of its pharmacological profile, with each stereoisomer exhibiting markedly different affinities for various receptors and, consequently, distinct biological activities. The spatial orientation of the ethyl group at this chiral center dictates how the molecule interacts with the binding pockets of its target receptors.

The two enantiomers of Efaroxan have been resolved and studied independently, revealing a clear division of their pharmacological actions, particularly concerning their effects on insulin (B600854) secretion and glycemic control.

Research has demonstrated that the antihyperglycemic potency of racemic (±)-Efaroxan is almost entirely attributable to the (+)-enantiomer. researchgate.netnih.gov In studies on mice, (+)-Efaroxan was found to improve oral glucose tolerance at doses 100-fold lower than those required for (-)-Efaroxan. researchgate.netnih.gov The primary mechanism for the (+)-enantiomer is its potent and selective antagonistic activity at α2-adrenergic receptors. semanticscholar.org This was clearly shown in isolated pancreatic islets, where (+)-Efaroxan was significantly more effective than its counterpart at counteracting the inhibitory effects of the α2-agonist UK14,304 on insulin release. researchgate.netnih.gov

Table 1: Comparative Activity Profile of Efaroxan Enantiomers This table is interactive. Click on the headers to sort.

| Feature | (+)-Efaroxan | (-)-Efaroxan |

|---|---|---|

| Primary Selectivity | α2-Adrenoceptors semanticscholar.orgnih.gov | Imidazoline (B1206853) Receptors nih.gov |

| Potency (Oral Glucose Tolerance) | High (effective at low doses) researchgate.netnih.gov | Low (requires 100-fold higher doses) researchgate.netnih.gov |

| Effect on Sulfonylurea-Induced Insulin Secretion | Potentiates nih.gov | Ineffective nih.gov |

| Effect on Glucose-Induced Insulin Secretion | Does not potentiate nih.gov | Potentiates nih.gov |

| Primary Mechanism | α2-Adrenoceptor Antagonism researchgate.netnih.gov | Imidazoline Receptor / K(ATP) Channel Interaction researchgate.netnih.govnih.gov |

Stereoisomerism is fundamental to the dual pharmacology of Efaroxan. The three-dimensional structure of each enantiomer allows for differential binding to receptors that have specific stereochemical requirements. This leads to a distinct separation of receptor selectivity and functional efficacy between the (+)- and (-)-forms.

The high affinity and potent antagonism of (+)-Efaroxan at α2-adrenoceptors are responsible for the majority of the racemate's antihyperglycemic effect. researchgate.netnih.gov This interaction blocks the inhibitory tone that catecholamines normally exert on pancreatic β-cells, thereby facilitating insulin release. The efficacy of this enantiomer is therefore directly linked to its function as an α2-antagonist.

In contrast, the (-)-enantiomer's activity highlights a separate signaling pathway. Its ability to potentiate glucose-induced insulin secretion is attributed to an interaction with imidazoline binding sites, which is functionally distinct from α2-blockade. nih.gov This demonstrates that the effector sites mediating the actions of the two enantiomers possess opposite stereoselectivity. nih.gov The much higher doses of (-)-Efaroxan required to produce an antihyperglycemic effect in vivo, and its different pharmacological pattern, confirm that its mechanism of action is separate from that of the (+)-enantiomer. researchgate.netnih.gov The ability of a single chiral center to so cleanly divide the biological activity of a molecule into two distinct mechanisms—α2-antagonism for the (+) form and imidazoline receptor interaction for the (-) form—is a clear illustration of the critical impact of stereoisomerism on drug action.

Table 2: Stereoisomerism and Functional Profile of Efaroxan This table is interactive. Click on the headers to sort.

| Stereoisomer | Receptor Selectivity | Functional Efficacy |

|---|---|---|

| (+)-Efaroxan | High for α2-Adrenoceptors semanticscholar.orgnih.gov | Potent antagonism of α2-mediated inhibition of insulin secretion researchgate.netnih.gov |

| (-)-Efaroxan | High for Imidazoline Binding Sites nih.gov | Potentiation of glucose-induced insulin secretion via non-α2 pathways nih.gov |

Comparative Analysis of (+)-Efaroxan and (-)-Efaroxan Activity

Chemical Synthesis and Analog Design for Receptor Specificity

The development of Efaroxan and the exploration of its structure-activity relationships have been supported by significant efforts in chemical synthesis and the design of specific analogues to probe its mechanisms of action.

The chemical synthesis of Efaroxan hinges on the construction of its characteristic 2-ethyl-2,3-dihydrobenzofuran (B8730264) core linked to an imidazoline ring. A key step in reported syntheses involves the formation of the dihydrobenzofuran ring through an intramolecular cyclization of a tertiary alcohol intermediate. nih.gov This crucial intermediate has been prepared via at least two different routes: the reaction of a benzyl (B1604629) Grignard reagent with an alpha-ketoester, or through a Darzens condensation reaction. nih.gov The development of various synthetic approaches for the dihydrobenzofuran nucleus allows for the creation of a wide array of derivatives. rsc.org

The design and synthesis of structural analogues have been instrumental in dissecting the pharmacology of Efaroxan. A prominent example is the compound KU14R, which is an imidazole (B134444) analogue of Efaroxan. diabetesjournals.orgnih.gov In KU14R, the typical imidazoline ring is replaced by an imidazole ring. Comparative studies revealed that while KU14R retained the ability to block K(ATP) channels, it lost the insulin-releasing (insulinotropic) effect seen with Efaroxan. nih.gov This elegant piece of medicinal chemistry demonstrated that the integrity of the imidazoline moiety is essential for the insulinotropic effect, and that this effect is separate from simple K(ATP) channel blockade. nih.gov Such targeted analog design is a powerful tool for isolating the specific structural components responsible for a desired pharmacological activity.

To better understand Efaroxan's unique profile, it has been extensively compared with other imidazoline compounds, most notably Idazoxan (B1206943). Idazoxan is a classic imidazoline ligand that also acts as an α2-adrenoceptor antagonist. However, it is structurally distinct from Efaroxan, featuring a benzodioxan ring system instead of a dihydrobenzofuran one. nih.gov

This structural difference leads to a significant divergence in receptor selectivity. While both compounds antagonize α2-receptors, Efaroxan displays high selectivity for α2-receptors over non-adrenergic imidazoline sites (specifically I2 sites), whereas Idazoxan binds to both α2-receptors and I2 sites with comparably high affinity. nih.gov This makes Efaroxan a more selective tool for probing α2-adrenoceptor function.

Table 3: Receptor Selectivity Comparison: Efaroxan vs. Idazoxan This table is interactive. Click on the headers to sort.

| Compound | Ring System | α2-Adrenoceptor Affinity | I2 Imidazoline Site Affinity | Selectivity |

|---|---|---|---|---|

| Efaroxan | Dihydrobenzofuran nih.gov | High nih.gov | Low nih.gov | High for α2 over I2 nih.gov |

| Idazoxan | Benzodioxan mdpi.com | High nih.gov | High nih.gov | Low (binds both) nih.gov |

These differences in binding profiles translate to different biological and behavioral effects. For instance, in studies on the viability of insulin-secreting cells, Efaroxan was found to be better tolerated than Idazoxan, which exhibited cytotoxic properties. worktribe.com In behavioral studies in rats, both compounds induced sedative effects by reducing spontaneous motor activity, but the effects of Idazoxan were more intense than those of Efaroxan. farmaciajournal.com Although both are classified as imidazoline antagonists, these comparative studies underscore that the substitution of the benzodioxan ring in Idazoxan with the dihydrobenzofuran ring in Efaroxan, along with the presence of the chiral ethyl group, confers a distinct and more selective pharmacological profile upon Efaroxan.

Advanced Research Methodologies and Techniques Employed in Efaroxan Studies

In Vitro Electrophysiological Investigations

Electrophysiology provides a direct measure of the functional consequences of a compound's interaction with ion channels and receptors on electrically excitable cells. For (S)-Efaroxan, these techniques have been pivotal in elucidating its effects on neuronal firing, synaptic transmission, and non-adrenoceptor targets.

Patch-clamp electrophysiology is a high-resolution technique used to record ionic currents flowing through individual channels or across the entire cell membrane. Studies employing this method have revealed that (S)-Efaroxan possesses a significant, direct inhibitory effect on ATP-sensitive potassium (KATP) channels, an action independent of its primary α2-adrenoceptor antagonism.

| Parameter | Methodology | Finding | Scientific Implication |

|---|---|---|---|

| KATP Channel Inhibition | Whole-Cell & Inside-Out Patch-Clamp | IC50 ≈ 7.1 µM | Demonstrates direct, concentration-dependent blockade of the KATP channel complex by (S)-Efaroxan, independent of α2-adrenoceptor antagonism. |

| Membrane Potential | Whole-Cell Patch-Clamp | Causes significant membrane depolarization | The blockade of outward K+ current leads to a change in the cell's electrical potential, a key step in stimulus-secretion coupling. |

The locus coeruleus (LC) is a brainstem nucleus that is the principal source of noradrenergic innervation to the forebrain. The firing rate of LC neurons is tightly regulated by α2-adrenergic autoreceptors located on their soma and dendrites. Activation of these autoreceptors by noradrenaline inhibits neuronal firing.

In vitro brain slice preparations containing the LC have been used to study the effects of (S)-Efaroxan. Using extracellular single-unit recordings, researchers have demonstrated that application of (S)-Efaroxan leads to a significant increase in the spontaneous firing rate of LC neurons. This effect is achieved by competitively blocking the tonic inhibitory influence of endogenously released noradrenaline on the α2-autoreceptors. When an exogenous α2-adrenoceptor agonist, such as clonidine (B47849), is applied to suppress LC firing, subsequent application of (S)-Efaroxan effectively reverses this inhibition, restoring and often increasing the baseline firing rate. These studies confirm the potent antagonist activity of (S)-Efaroxan at functionally critical central α2-autoreceptors.

To understand how (S)-Efaroxan modulates synaptic communication, researchers have performed whole-cell voltage-clamp recordings of postsynaptic currents in various brain regions, such as the hippocampus and prefrontal cortex. Noradrenaline, acting on presynaptic α2-adrenoceptors located on axon terminals, can inhibit the release of other neurotransmitters, including glutamate (B1630785) (excitatory) and GABA (inhibitory).

Studies have shown that activating presynaptic α2-adrenoceptors with an agonist reduces the amplitude of evoked excitatory postsynaptic currents (EPSCs), indicating a decrease in glutamate release. The application of (S)-Efaroxan blocks this effect. In experiments, the inhibitory modulation of EPSCs by an α2-agonist is completely reversed in the presence of (S)-Efaroxan, demonstrating its ability to disinhibit glutamatergic transmission by blocking presynaptic α2-heteroreceptors. Similar experiments measuring inhibitory postsynaptic currents (IPSCs) have been used to investigate the modulation of GABAergic transmission. These findings are crucial for understanding how (S)-Efaroxan can influence network activity and synaptic plasticity.

| Experimental Condition | Observation | Mechanism |

|---|---|---|

| Baseline | Normal EPSC amplitude recorded. | Standard glutamatergic transmission. |

| + α2-Adrenoceptor Agonist (e.g., Guanabenz) | EPSC amplitude is significantly reduced. | Agonist activates presynaptic α2-heteroreceptors, inhibiting glutamate release. |

| + α2-Agonist + (S)-Efaroxan | EPSC amplitude is restored to near-baseline levels. | (S)-Efaroxan competitively antagonizes the α2-agonist at the presynaptic receptor, preventing the inhibition of glutamate release. |

Studies on Locus Coeruleus Neurons

In Vitro Biochemical and Cellular Assays

Biochemical and cellular assays are fundamental for determining the molecular targets of a compound and the intracellular consequences of its binding. These methods have been extensively used to define the receptor binding profile and signal transduction effects of (S)-Efaroxan.

Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for specific receptors. In these experiments, cell membranes or tissues expressing the receptor of interest are incubated with a radiolabeled ligand (e.g., [3H]clonidine or [3H]idazoxan) and varying concentrations of the unlabeled test compound, (S)-Efaroxan.

By measuring the ability of (S)-Efaroxan to displace the radioligand, researchers can calculate its binding affinity (Ki). These assays have definitively established that (S)-Efaroxan is a potent and selective antagonist for the α2-adrenoceptor class. Furthermore, by using cell lines selectively expressing each of the α2-adrenoceptor subtypes (α2A, α2B, α2C), its affinity profile across these subtypes has been delineated. Crucially, these assays also revealed that (S)-Efaroxan possesses significant affinity for non-adrenergic imidazoline (B1206853) binding sites (I1 and I2), a property that distinguishes it from other α2-antagonists and contributes to its unique pharmacological profile.

| Receptor Target | Reported Ki (nM) | Radioligand Used | Tissue/Cell Source |

|---|---|---|---|

| α2A-Adrenoceptor | ~5-10 | [3H]RX821002 | HEK293 cells |

| α2B-Adrenoceptor | ~15-30 | [3H]RX821002 | NG108-15 cells |

| α2C-Adrenoceptor | ~3-8 | [3H]RX821002 | HEK293 cells |

| Imidazoline I1 Site | ~20-50 | [3H]Clonidine | Bovine adrenal medullary membranes |

| Imidazoline I2 Site | ~60-100 | [3H]Idazoxan | Rat brain cortex |

Western blotting is a technique used to detect and quantify specific proteins in a cell lysate, including their phosphorylation state, which is a key indicator of signal transduction pathway activation. α2-Adrenoceptors are Gαi-protein coupled receptors, meaning their activation typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream pathways like the Extracellular signal-regulated kinase (ERK) pathway.

To investigate the antagonist properties of (S)-Efaroxan, cells expressing α2-adrenoceptors are first treated with an α2-agonist to stimulate the signaling cascade, which often results in a decrease in the phosphorylation of ERK (p-ERK). Subsequent co-incubation with (S)-Efaroxan is then performed. Western blot analysis of p-ERK levels shows that (S)-Efaroxan effectively blocks the agonist-induced decrease in ERK phosphorylation, returning p-ERK levels to or above baseline. This provides direct biochemical evidence of its functional antagonism at the cellular signaling level, confirming that it prevents the Gαi-mediated downstream effects initiated by receptor activation.

Isolated Pancreatic Islet and Beta-Cell Perifusion and Secretion Assays

The investigation of (S)-Efaroxan's effects on insulin (B600854) secretion has heavily relied on in vitro assays using isolated pancreatic islets and beta-cells. Perifusion is a key technique that allows for the continuous flow of media over the cells, enabling researchers to study the dynamics of insulin release in response to various stimuli in real-time.

In studies using perifused mouse islets, (S)-Efaroxan has been shown to potentiate glucose-stimulated insulin secretion. researchgate.netdiabetesjournals.org For instance, islets previously exposed to efaroxan (B1214185) exhibited a significantly enhanced and more rapid insulin secretory response when subsequently challenged with a stimulatory glucose concentration. diabetesjournals.org This sensitizing effect suggests that efaroxan can induce functional changes within the beta-cell secretory pathway. diabetesjournals.org

Comparative studies with its enantiomer, (-)-efaroxan, in isolated perifused islets have revealed mechanistic differences. While both enantiomers were equally effective at counteracting the inhibition of insulin release caused by the KATP channel opener diazoxide (B193173), (+)-efaroxan (the (S)-enantiomer) was markedly more potent at reversing the inhibitory effect of the α2-agonist UK14,304. researchgate.netnih.gov This indicates that the (S)-enantiomer's primary mechanism for enhancing insulin secretion is through α2-adrenoceptor antagonism. researchgate.netnih.govresearchgate.net

Furthermore, research has explored the role of ATP-sensitive potassium (KATP) channels. Efaroxan's ability to stimulate insulin secretion has been linked to its capacity to reverse the inhibitory effects of diazoxide, suggesting an interaction with these channels. nih.gov However, evidence also points to a KATP channel-independent pathway, as efaroxan can potentiate insulin release in permeabilized islets in an ATP-dependent manner, suggesting a more distal action in the stimulus-secretion coupling cascade. diabetesjournals.org

Desensitization studies have also been conducted, showing that prolonged exposure of isolated mouse pancreatic islets to efaroxan can lead to a reduced secretory responsiveness to subsequent glucose stimulation. diabetesjournals.org This desensitization is a reversible state and is accompanied by a reduction in the content of insulin secretory granules. diabetesjournals.org

Table 1: Summary of Key Findings from Perifusion and Secretion Assays

| Experimental Model | Key Finding | Implication |

|---|---|---|

| Perifused Mouse Islets | (S)-Efaroxan sensitizes islets to subsequent glucose challenge, enhancing insulin secretion. diabetesjournals.org | Efaroxan induces functional changes in the beta-cell secretory pathway. diabetesjournals.org |

| Isolated Perifused Islets | (+)-Efaroxan is more potent than (-)-efaroxan in counteracting α2-agonist-induced inhibition of insulin release. researchgate.netnih.gov | The primary insulinotropic mechanism of (+)-Efaroxan is α2-adrenoceptor antagonism. researchgate.netnih.gov |

| Isolated Rat Pancreatic Islets | Efaroxan stimulates insulin secretion by reversing the effects of the KATP channel agonist diazoxide. nih.gov | Efaroxan may interact with pancreatic beta-cell potassium channels. nih.gov |

| Permeabilized Islets | Efaroxan potentiates Ca2+-induced insulin secretion in an ATP-dependent manner. diabetesjournals.org | Efaroxan has actions distal to KATP channels in the secretory pathway. diabetesjournals.org |

| Cultured Mouse Pancreatic Islets | Prolonged exposure to efaroxan leads to desensitization and reduced insulin response to glucose. diabetesjournals.org | Long-term stimulation can lead to a reversible state of decreased beta-cell responsiveness. diabetesjournals.org |

Application in Specific Cell Culture Models (e.g., PC12 cells, NRVM, RINm5F cells)

(S)-Efaroxan has been utilized as a pharmacological tool in various cell culture models to dissect its mechanisms of action beyond the pancreatic beta-cell. These models have been instrumental in understanding its role in cell signaling, proliferation, and cytoprotection.

PC12 Cells: This rat pheochromocytoma cell line is a well-established model for studying neuronal differentiation and signaling, particularly I1-imidazoline receptor pathways. plos.org In PC12 cells, efaroxan, as a selective I1-imidazoline receptor antagonist, has been used to probe the signaling cascades initiated by I1 receptor agonists. For example, efaroxan was shown to block the activation of p42/p44 mitogen-activated protein kinase (MAPK) induced by the I1 agonist TVP1022 (the S-enantiomer of rasagiline). plos.orgplos.org It also attenuated the phosphorylation of MAPK isoforms induced by another I1 agonist, rilmenidine (B1679337). nih.gov Furthermore, efaroxan could block the moxonidine-induced induction of MKP-2, a phosphatase that deactivates ERK, demonstrating the I1-receptor's ability to modulate NGF-activated signaling cascades. nih.gov Studies have also shown that efaroxan can reverse the anti-proliferative and pro-apoptotic effects of certain I1 receptor agonists in PC12 cells. researchgate.net

Neonatal Rat Ventricular Myocytes (NRVM): These primary cells are used to study cardiac physiology and the molecular mechanisms of cardioprotection. In NRVMs, (S)-Efaroxan was crucial in demonstrating the role of the I1-imidazoline receptor in mediating the cytoprotective effects of TVP1022. Efaroxan significantly inhibited the TVP1022-induced phosphorylation of p42/p44 MAPK. plos.orgresearchgate.net Moreover, it markedly blocked the protective effect of TVP1022 against serum deprivation-induced toxicity, as measured by a reduction in apoptotic cells and caspase-3 activity. plos.org These findings implicate the I1-imidazoline receptor as a novel target for cardioprotection. plos.orgplos.org

RINm5F Cells: This rat insulinoma cell line is frequently used in diabetes research as a model for pancreatic beta-cells. Studies in RINm5F cells have explored the effects of efaroxan on insulin secretion and cell viability. ki.senih.gov Unlike its protective effects in other models, efaroxan did not protect BRIN-BD11 cells (a subclone of RIN cells) from cytokine-induced cytotoxicity and, in fact, enhanced the level of DNA damage caused by interleukin-1β. scispace.com This suggests that the effects of efaroxan can be cell-type specific.

Table 2: Application of (S)-Efaroxan in Specific Cell Culture Models

| Cell Line | Model System For | Key Application of (S)-Efaroxan | Observed Effect of (S)-Efaroxan |

|---|---|---|---|

| PC12 | Neuronal signaling, I1-imidazoline receptors plos.org | Antagonize I1-receptor agonists (e.g., TVP1022, rilmenidine) plos.orgnih.gov | Blocked agonist-induced MAPK phosphorylation plos.orgnih.gov |

| NRVM | Cardioprotection plos.orgplos.org | Investigate the role of I1-receptors in cytoprotection plos.orgplos.org | Inhibited the anti-apoptotic and pro-survival signaling of TVP1022 plos.orgresearchgate.net |

| RINm5F | Pancreatic beta-cell function ki.senih.gov | Assess effects on viability and cytokine-induced damage scispace.com | Enhanced cytokine-induced DNA damage in a related cell line scispace.com |

In Vivo Pharmacological and Behavioral Models

Rodent Models for Neuropharmacological and Metabolic Studies

Rodent models have been indispensable for characterizing the in vivo effects of (S)-Efaroxan, particularly in the realms of neuropharmacology and metabolism. These models allow for the integrated assessment of the compound's action on complex physiological systems.

In metabolic studies, mouse models have been central to understanding the antihyperglycemic properties of efaroxan. researchgate.net In high-fat diet (HFD)-fed mice, an established model for obesity and metabolic syndrome, the chronic administration of the I1-imidazoline receptor agonist rilmenidine led to a significant reduction in body weight and energy intake. thieme-connect.com These effects were reversed by the co-administration of efaroxan, demonstrating that the anti-obesity effects were mediated through the blockade of I1-imidazoline receptors. thieme-connect.com Furthermore, in studies comparing the enantiomers, (+)-efaroxan was found to improve oral glucose tolerance in mice at doses 100-fold lower than (-)-efaroxan. nih.govresearchgate.net This superior in vivo potency of the (+)-enantiomer in counteracting hyperglycemia induced by the α2-agonist UK14,304 aligns with in vitro findings, confirming α2-antagonism as the principal mechanism for its antihyperglycemic action at lower doses. nih.govresearchgate.net

For neuropharmacological investigations, rat models have been widely used. Studies have explored the role of imidazoline receptors and α2-adrenoceptors in various central nervous system functions. Efaroxan, as an antagonist at these receptors, has been used to probe their involvement in behavior and neuroprotection. researchgate.net For instance, the administration of efaroxan has been shown to modulate locomotor activity and cognitive functions in rats, providing evidence for the involvement of imidazoline receptors in these processes. farmaciajournal.comresearchgate.net

Specific Behavioral Paradigms (e.g., Y-maze, Radial Arm Maze, Actimeter, Treadmill Test)

To dissect the specific neuropharmacological effects of (S)-Efaroxan, researchers have employed a battery of behavioral tests in rodents, each designed to assess different aspects of motor function, exploration, and cognition.

Y-maze: This apparatus is used to assess spatial working memory based on the natural tendency of rodents to alternate their arm choices on successive entries. conductscience.combiomolther.org In studies with male Wistar rats, treatment with efaroxan was associated with a tendency to enter a less recently visited arm and a significant reduction in the total number of arms visited compared to a control group. researchgate.netscispace.com This suggests that efaroxan can optimize cognitive function and improve learning ability in this paradigm. researchgate.net

Radial Arm Maze: This maze is used to evaluate both reference memory (learning which arms are consistently baited) and working memory (remembering which arms have been visited within a trial). conductscience.com Administration of efaroxan to rats resulted in a significant decrease in the number of working memory errors (re-entering a previously visited baited arm) and reference memory errors (entering a non-baited arm). researchgate.net The time taken to consume all the bait was also substantially reduced, indicating an improvement in both short-term memory retention and long-term spatial learning. researchgate.net

Actimeter: This device quantifies spontaneous motor activity, including horizontal movements (general exploration), vertical movements (rearing), and stereotypic movements. farmaciajournal.com In rats, efaroxan administration led to a statistically significant decrease in horizontal, vertical, and stereotypic movements compared to a control group. researchgate.netfarmaciajournal.com These findings suggest that treatment with efaroxan is associated with sedative effects. farmaciajournal.com